2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple aromatic and heterocyclic rings, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This can be achieved through a Friedel-Crafts acylation or alkylation reaction.
Attachment of the 3,4-dichlorophenoxy group: This step involves nucleophilic substitution reactions where the phenoxy group is introduced using reagents like 3,4-dichlorophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Research: It is used to develop functionalized ligands for adenosine receptors, which are important in various physiological processes.
Pharmacology: The compound’s unique structure makes it a candidate for developing multi-target ligands and receptor probes.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets:
CDK2 Inhibition: The compound inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells.
Adenosine Receptor Antagonism: It acts as an antagonist at adenosine receptors, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Shares structural similarities and is used in similar applications.
Uniqueness
2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of aromatic and heterocyclic rings, which provides a versatile scaffold for drug development and other scientific applications.
Properties
Molecular Formula |
C19H12Cl2N6O |
---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenoxy)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H12Cl2N6O/c20-15-7-6-13(8-16(15)21)28-10-17-24-19-14-9-23-27(12-4-2-1-3-5-12)18(14)22-11-26(19)25-17/h1-9,11H,10H2 |
InChI Key |
VCNISYGURVGXPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)COC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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